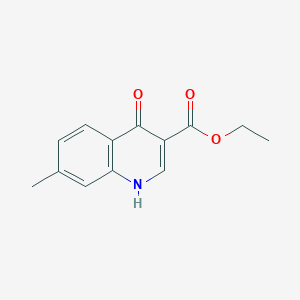![molecular formula C9H12N2O B6156117 1-[6-(dimethylamino)pyridin-3-yl]ethan-1-one CAS No. 265107-41-3](/img/no-structure.png)
1-[6-(dimethylamino)pyridin-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[6-(dimethylamino)pyridin-3-yl]ethan-1-one” is a chemical compound with the molecular formula C10H12N2O . It is also known as (E)-3-Dimethylamino-1-pyridin-3-yl-propenone . This compound can be used in the synthesis of imatinib and nilotinib (AMN107), which are currently in multiple Phase II/III clinical trials for chronic granulocytic leukemia .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an ethanone group with a dimethylamino substituent . The average mass of the molecule is 176.215 Da .properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[6-(dimethylamino)pyridin-3-yl]ethan-1-one involves the reaction of 3-amino-6-(dimethylamino)pyridine with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": ["3-amino-6-(dimethylamino)pyridine", "ethyl acetoacetate", "sodium hydroxide", "water", "hydrochloric acid", "sodium chloride", "magnesium sulfate", "diethyl ether"], "Reaction": ["Step 1: Dissolve 3-amino-6-(dimethylamino)pyridine in ethyl acetoacetate and add a catalytic amount of piperidine. Heat the mixture under reflux for several hours.", "Step 2: Cool the reaction mixture and add sodium hydroxide solution. Stir the mixture for several hours until a solid precipitate forms.", "Step 3: Filter the solid precipitate and wash with water. Dissolve the solid in hydrochloric acid and filter to remove any insoluble impurities.", "Step 4: Add sodium hydroxide solution to the filtrate until the pH is basic. Extract the mixture with diethyl ether and wash the organic layer with water.", "Step 5: Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add hydrochloric acid. Heat the mixture under reflux for several hours.", "Step 7: Cool the reaction mixture and filter the solid product. Wash with water and dry to obtain the final product."] } | |
CAS RN |
265107-41-3 |
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



